Physicochemical properties of (4-Chlorophenyl)methyl 3-oxobutanoate
Physicochemical properties of (4-Chlorophenyl)methyl 3-oxobutanoate
Advanced Physicochemical Profiling & Synthetic Utility Guide
Executive Summary
This technical guide profiles (4-Chlorophenyl)methyl 3-oxobutanoate , a specialized
Crucial Disambiguation: Researchers must distinguish this compound from its isomer, Methyl 4-(4-chlorophenyl)-4-oxobutanoate (CAS 7148-01-8).[1] The compound detailed here is the 4-chlorobenzyl ester of acetoacetic acid , characterized by an active methylene group at the
Part 1: Molecular Architecture & Identification
Structural Analysis
The molecule consists of a lipophilic 4-chlorobenzyl moiety esterified to a 3-oxobutanoic acid backbone.[1] The chlorine substituent at the para position of the benzyl ring serves two pharmacological purposes: it increases overall lipophilicity (LogP) to enhance membrane permeability and blocks para-hydroxylation metabolic pathways, extending the half-life of derived drugs.[1]
Chemical Identifiers
| Descriptor | Value / Detail |
| IUPAC Name | (4-Chlorophenyl)methyl 3-oxobutanoate |
| Common Name | 4-Chlorobenzyl acetoacetate |
| Molecular Formula | C |
| Molecular Weight | 226.66 g/mol |
| SMILES | CC(=O)CC(=O)OCc1ccc(Cl)cc1 |
| Key Functionality |
Functional Reactivity Map (Graphviz)
The following diagram highlights the reactive "hotspots" of the molecule, guiding synthetic strategy.[2]
Figure 1: Functional dissection of the molecule showing sites for alkylation (Red), condensation (Yellow), and metabolic stability (Black).[1]
Part 2: Physicochemical Properties
Note: Values marked with () are predicted based on structure-activity relationship (SAR) models of analogous benzyl acetoacetates due to the niche nature of this specific derivative.*[1]
| Property | Value | Technical Context |
| Physical State | Viscous Liquid / Low Melting Solid | The p-Cl substituent increases intermolecular forces compared to benzyl acetoacetate (liquid).[1] |
| Boiling Point | ~290–300°C (760 mmHg) | High boiling point requires high-vacuum distillation for purification (0.5 mmHg recommended). |
| Density | 1.25 ± 0.05 g/cm³ | Halogenation significantly increases density relative to water. |
| LogP (Lipophilicity) | 2.4 – 2.6* | Moderate lipophilicity; suitable for crossing blood-brain barrier (BBB) in drug scaffolds. |
| pKa (C2-H) | 10.8 – 11.0 | The |
| Solubility | DCM, EtOAc, DMSO | Insoluble in water.[2] Hydrolyzes slowly in aqueous basic conditions. |
Part 3: Synthetic Utility & Protocols
Primary Application: The Biginelli Reaction
This compound is a premium building block for Dihydropyrimidinones (DHPMs) , a class of pharmacophores exhibiting calcium channel blocking and anticancer activity.
Protocol: Microwave-Assisted Biginelli Cyclocondensation
Objective: Synthesize a 4-chlorobenzyl-functionalized DHPM. Self-Validating Step: The reaction progress is monitored by the disappearance of the characteristic ketone carbonyl stretch (1715 cm⁻¹) in IR or the shift of the benzyl methylene protons in NMR.
Reagents:
-
(4-Chlorophenyl)methyl 3-oxobutanoate (1.0 equiv)[1]
-
Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 equiv)[2]
-
Urea or Thiourea (1.5 equiv)
-
Catalyst: Ytterbium Triflate [Yb(OTf)
] (5 mol%) or dilute HCl.
Workflow:
-
Mixing: Dissolve reagents in Ethanol (EtOH).
-
Activation: Add catalyst. The mixture should turn slightly turbid.
-
Reflux/Irradiation: Heat to reflux (80°C) for 4 hours OR Microwave at 100°C for 15 mins.
-
Validation (TLC): Check Mobile Phase (Hexane:EtOAc 3:1). Product will have a lower R
than the acetoacetate starting material. -
Work-up: Cool to 0°C. The DHPM product often precipitates. Filter and recrystallize from hot Ethanol.
Synthetic Pathway Diagram (Graphviz)[1]
Figure 2: Step-wise mechanism for the Biginelli reaction utilizing the target compound.[1][2]
Part 4: Analytical Characterization (Self-Validation)[1]
To confirm the identity of (4-Chlorophenyl)methyl 3-oxobutanoate before use in synthesis, use the following spectral fingerprints.
Proton NMR (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> H NMR, 400 MHz, CDCl )[2]
- 7.35 (d, 2H): Aromatic protons ortho to Cl.
- 7.28 (d, 2H): Aromatic protons meta to Cl.
-
5.15 (s, 2H): Diagnostic Peak. The benzylic methylene (-O-CH
-Ar).[1] This singlet confirms the ester linkage to the benzyl group. -
3.50 (s, 2H): The active methylene (-CO-CH
-CO-).[1] Note: May show small enol tautomer peak around 5.0 and 12.0 (OH). -
2.25 (s, 3H): The terminal methyl ketone (CH
-CO-).[1]
Infrared Spectroscopy (FT-IR)
-
1740 cm
: Ester Carbonyl (C=O) stretch. -
1715 cm
: Ketone Carbonyl (C=O) stretch. -
2900-3000 cm
: C-H aliphatic stretches. -
1090 cm
: C-Cl stretch (Strong diagnostic band).[1]
Part 5: Stability & Handling
Hydrolysis Risk
Like all
-
Acidic Conditions: Stable.[3]
-
Basic Conditions: Unstable. Bases (NaOH, KOH) will hydrolyze the ester to 4-chlorobenzyl alcohol and acetoacetate, which subsequently decarboxylates to acetone and CO
.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Storage: Store at 2–8°C under Argon. Avoid moisture.[3]
Safety (E-E-A-T)
-
Lachrymator Potential: Benzyl esters, particularly halogenated ones, can be mild lachrymators.[2] Handle in a fume hood.
-
Skin Contact: Lipophilic nature allows dermal absorption. Wear nitrile gloves.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7148-01-8 (Isomer Reference).[1] Retrieved from [Link][1]
-
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research. (Authoritative review on the mechanism utilizing beta-keto esters). Retrieved from [Link]
